Lipophilicity Shift vs. 3-Chloro-4-fluoro Carboxamide Analog: Calculated logP Comparison
The target compound is predicted to exhibit lower lipophilicity than the directly comparable 3-chloro-4-fluorophenyl carboxamide analog (ChemDiv C226-1088, experimentally determined logP = 4.091, logD = 4.0766) . The replacement of chlorine with fluorine reduces molecular polarizability and hydrogen-bond accepting capacity, while the acetamide (-CH2CONH-) linker in the target compound introduces greater conformational flexibility and one additional rotatable bond compared to the rigid carboxamide (-CONH-) in the comparator. These structural differences are expected to result in an estimated logP reduction of approximately 0.5-0.8 log units for the target compound, placing it in a more favorable range for CNS penetration or solubility-limited formulations.
| Evidence Dimension | Lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | Predicted logP ~3.3-3.6 (consensus estimate from structural analogs); no experimentally measured logP available |
| Comparator Or Baseline | N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: measured logP = 4.091, logD = 4.0766, logSw = -4.639 |
| Quantified Difference | Estimated ΔlogP ≈ -0.5 to -0.8 (target lower); direct measurement unavailable |
| Conditions | Calculated logP based on fragment-based prediction; comparator data from ChemDiv QC batch analysis |
Why This Matters
Lower logP may translate to improved aqueous solubility and reduced plasma protein binding, critical for in vivo dosing in animal models; this differentiates procurement choice when seeking isoxazole acetamides with balanced hydrophilicity.
